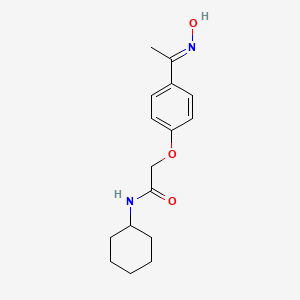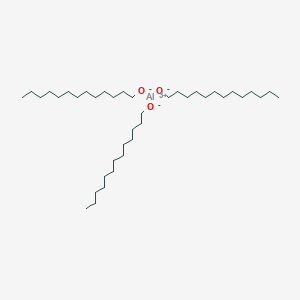![molecular formula C17H9ClO B13756317 9-Chloro-7H-benzo[de]anthracen-7-one CAS No. 56943-67-0](/img/structure/B13756317.png)
9-Chloro-7H-benzo[de]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C17H9ClO It is a derivative of benzanthrone, a polycyclic aromatic ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7H-benzo[de]anthracen-7-one typically involves the chlorination of benzanthrone. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C17H10O+Cl2→C17H9ClO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzanthraquinone derivatives.
Reduction: Formation of 9-chloro-7H-benzo[de]anthracen-7-ol.
Substitution: Formation of various substituted benzanthrone derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-7H-benzo[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Chloro-7H-benzo[de]anthracen-7-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets include DNA and various enzymes involved in DNA processing.
Comparación Con Compuestos Similares
Similar Compounds
Benzanthrone: The parent compound, known for its use in dye production.
3-Chloro-benzanthrone: A similar chlorinated derivative with different substitution patterns.
7H-Benz[de]anthracen-7-one: The non-chlorinated analog of 9-Chloro-7H-benzo[de]anthracen-7-one.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56943-67-0 |
|---|---|
Fórmula molecular |
C17H9ClO |
Peso molecular |
264.7 g/mol |
Nombre IUPAC |
9-chlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9ClO/c18-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)17(19)15(12)9-11/h1-9H |
Clave InChI |
PXQOOEHMGQDLLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C=C(C=C4)Cl)C(=O)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


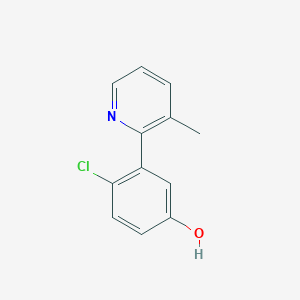
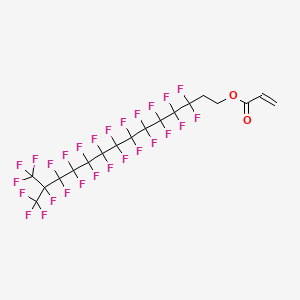
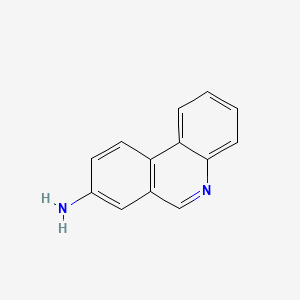
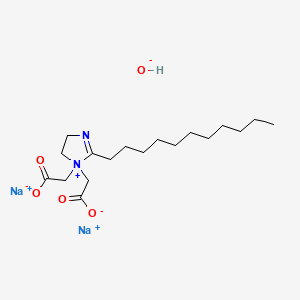
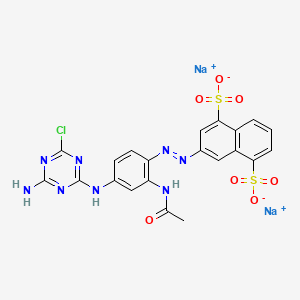

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
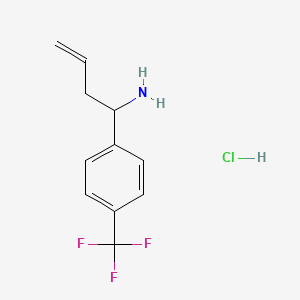
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

